Cas no 9025-26-7 (CATHEPSIN D)

CATHEPSIN D structure
CATHEPSIN D structure
商品名:CATHEPSIN D
CAS番号:9025-26-7
MF:
メガワット:
CID:811617

CATHEPSIN D 化学的及び物理的性質

名前と識別子

    • Cathepsin D
    • Cathepsins D
    • CATHEPSIN D, BOVINE
    • CATHEPSIN D, BOVINE KIDNEY
    • CATHEPSIN D, BOVINE SPLEEN
    • CATHEPSIN D, HUMAN
    • CATHEPSIN D, HUMAN LIVER
    • CATHEPSIN D, HUMAN SPLEEN
    • EC 3.4.22.5
    • CATHEPSIN D

計算された属性

  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 色と性状: 白色凍結乾燥粉。
  • すいようせい: Reconstitute in water at 1µg/µl
  • ようかいせい: 水に溶ける

CATHEPSIN D セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • 福カードFコード:10-21
  • ちょぞうじょうけん:−20°C

CATHEPSIN D 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
C3138-5units
Cathepsin D from human liver
9025-26-7 lyophilizedpowder,≥5.0units/mgprotein
5units
¥3425.20 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C920922-5U
Cathepsin D, from bovine spleen
9025-26-7 ≥2.0 units/mg protein
5U
¥2,505.60 2022-01-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C75040-1mg
Cathepsin D
9025-26-7 ,120u/mg protein
1mg
¥37502.0 2023-09-09
AN HUI ZE SHENG Technology Co., Ltd.
C3138-20units
Cathepsin D from human liver
9025-26-7 lyophilizedpowder,≥5.0units/mgprotein
20units
¥10439.71 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
C8696-25ug
Cathepsin D from human liver
9025-26-7 lyophilizedpowder,≥250units/mgprotein(E1%/280)
25ug
¥4418.68 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R127589-5U
CATHEPSIN D
9025-26-7 ≥2.0 units/mg protein
5u
¥5720 2023-09-07
AN HUI ZE SHENG Technology Co., Ltd.
C3138-10units
Cathepsin D from human liver
9025-26-7 lyophilizedpowder,≥5.0units/mgprotein
10units
¥5856.91 2023-09-15

CATHEPSIN D 関連文献

CATHEPSIN Dに関する追加情報

Cathepsin D (CAS No. 9025-26-7): An Essential Enzyme in Cellular Homeostasis and Disease

Cathepsin D (CAS No. 9025-26-7) is a lysosomal aspartic protease that plays a crucial role in cellular homeostasis and various physiological processes. This enzyme is involved in the degradation of proteins within lysosomes, contributing to the recycling of cellular components and the maintenance of cellular health. Recent research has shed light on the multifaceted functions of Cathepsin D, highlighting its significance in both normal physiological processes and disease states.

The structure of Cathepsin D is well-characterized, consisting of a single polypeptide chain with a molecular weight of approximately 45 kDa. The enzyme is synthesized as a preproenzyme, which undergoes multiple post-translational modifications, including cleavage of the signal peptide and propeptide, to form the mature active enzyme. These modifications are essential for the proper folding and activation of Cathepsin D.

In cellular biology, Cathepsin D is primarily localized in lysosomes, where it functions as an endopeptidase, cleaving peptide bonds within proteins. Its optimal activity is observed at acidic pH levels, typically around pH 4-5, which is characteristic of the lysosomal environment. This pH-dependent activity ensures that Cathepsin D remains inactive in other cellular compartments, preventing unwanted protein degradation.

Recent studies have highlighted the involvement of Cathepsin D in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, elevated levels of Cathepsin D have been observed in several types of tumors, such as breast cancer and melanoma. This overexpression is associated with increased tumor invasion and metastasis, suggesting a potential role for Cathepsin D as a therapeutic target.

In neurodegenerative disorders like Alzheimer's disease (AD), Cathepsin D has been implicated in the processing and clearance of amyloid-beta (Aβ) peptides. Dysregulation of Cathepsin D's activity can lead to the accumulation of Aβ plaques, contributing to the pathogenesis of AD. Therefore, modulating the activity of Cathepsin D may offer a novel therapeutic strategy for managing AD.

In cardiovascular diseases, particularly atherosclerosis, Cathepsin D has been shown to contribute to the degradation of extracellular matrix proteins in arterial walls. This process can promote plaque instability and rupture, leading to thrombosis and cardiovascular events. Understanding the role of Cathepsin D in these processes may provide insights into new therapeutic approaches for preventing and treating atherosclerosis.

The regulation of Cathepsin D's activity is complex and involves multiple mechanisms. Transcriptional regulation by various transcription factors, such as NF-κB and HIF-1α, can modulate the expression levels of Cathepsin D. Post-translational modifications, including phosphorylation and glycosylation, also play a crucial role in regulating its activity and stability.

In addition to its intracellular functions, recent studies have shown that extracellular forms of Cathepsin D can be secreted by cells under certain conditions. These extracellular forms have been implicated in tissue remodeling and inflammation. For example, during wound healing, extracellular Cathepsin D can facilitate matrix degradation and cell migration, promoting tissue repair.

The therapeutic potential of targeting Cathepsin D has been explored in preclinical studies using small molecule inhibitors and gene therapy approaches. Small molecule inhibitors that specifically target the active site of Cathepsin D have shown promise in reducing tumor growth and metastasis in animal models. Gene therapy strategies aimed at downregulating or upregulating the expression of Cathepsin D have also been investigated for their potential benefits in treating various diseases.

In conclusion, Cathepsin D (CAS No. 9025-26-7) is a multifunctional enzyme with significant implications for both normal physiological processes and disease states. Its role in protein degradation within lysosomes makes it an essential component of cellular homeostasis. Recent advances in understanding its functions and regulatory mechanisms have opened new avenues for developing therapeutic strategies targeting this important protease.

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